N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c21-14(12-5-6-16-17(9-12)24-11-23-16)7-8-20-19(22)18-10-13-3-1-2-4-15(13)25-18/h1-6,9-10,14,21H,7-8,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIWJWNUEOLOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC4=CC=CC=C4O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole moiety can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride.
Linking the Hydroxypropyl Chain: The hydroxypropyl chain can be linked through a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with the benzofuran derivative.
Final Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl chain, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as an anti-cancer agent due to its ability to inhibit angiogenesis and P-glycoprotein efflux pumps.
Biological Studies: It is used in studies related to its anti-inflammatory and antimicrobial properties.
Chemical Biology: The compound serves as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets:
Inhibition of Angiogenesis: The compound inhibits vascular endothelial growth factor receptors (VEGFR), thereby preventing the formation of new blood vessels.
P-glycoprotein Efflux Pump Inhibition: It inhibits P-glycoprotein, which is responsible for drug efflux in cancer cells, thus enhancing the efficacy of chemotherapeutic agents.
Comparison with Similar Compounds
Table 1: Key Structural Features of Compared Compounds
Compound a (Dihydroisobenzofuran Derivative)
- Structural Differences: Incorporates a fluorophenyl group and dimethylaminopropyl chain, which may enhance lipophilicity and CNS penetration compared to the target compound’s benzodioxole and hydroxypropyl groups.
- Regulatory Relevance : USP standards (e.g., dissolution testing protocols) apply, suggesting its use in formulated products.
Compound 77 (Thiazol-Cyclopropane Hybrid)
Compound A (Halogenated Benzofuran Derivative)
- Optimization Focus : Structural complexity reflects iterative drug design to balance potency and pharmacokinetics.
Critical Analysis of Research Findings
- Target Compound: Limited pharmacological data are available, but its benzodioxole and hydroxypropyl groups suggest optimized metabolic stability over simpler benzofurans.
- Comparative Advantages: Versus Compound a: The target lacks fluorophenyl and dimethylaminopropyl groups, possibly reducing off-target CNS effects. Versus Compound 77: Absence of thiazol and cyclopropane may simplify synthesis but reduce binding diversity. Versus Compound A: Fewer halogen substituents likely improve solubility but may decrease target affinity.
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a hydroxypropyl group and a benzofuran structure. Its chemical formula is , which indicates the presence of functional groups that contribute to its biological activity.
Inhibitory Activity
Research indicates that this compound exhibits potent cyclooxygenase inhibitory activity , suggesting it may play a role in modulating inflammatory responses by inhibiting the conversion of arachidonic acid to prostaglandins. This property is critical for developing anti-inflammatory drugs.
Anticancer Activity
In vitro studies have demonstrated that this compound significantly inhibits the growth of various human cancer cell lines. Notably, it has shown effectiveness against:
- Breast Cancer : MCF-7 and MDA-MB-231 cell lines
- Lung Cancer : A549 and H1975 cell lines
- Colorectal Cancer : HCT-116 and HT-29 cell lines
The mechanism appears to involve the modulation of microtubule assembly, potentially disrupting mitotic processes in cancer cells .
Microtubule Modulation
The compound's interaction with tubulin suggests it may stabilize microtubules or inhibit their polymerization. This action can lead to cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. The structure–activity relationship (SAR) analysis has shown that modifications to the benzofuran and benzo[d][1,3]dioxole moieties can enhance antibacterial activity .
Research Findings and Case Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 10.5 | Microtubule stabilization |
| Study 2 | A549 | 15.0 | Cyclooxygenase inhibition |
| Study 3 | HCT-116 | 8.0 | Cell cycle arrest |
Table 1: Summary of biological activity findings for this compound.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure can enhance efficacy and reduce toxicity.
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.
- Combination Therapies : Exploring synergistic effects with existing chemotherapeutic agents to improve treatment outcomes for cancer patients.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide?
- Answer : Synthesis typically involves multi-step routes:
- Step 1 : Activation of benzofuran-2-carboxylic acid derivatives (e.g., using oxalyl chloride in dichloromethane under reflux) to form reactive intermediates like acyl chlorides.
- Step 2 : Coupling with 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropylamine via nucleophilic acyl substitution. DMAP (4-dimethylaminopyridine) in DMF is often used to catalyze the reaction at 60°C for 36 hours .
- Purification : Silica gel chromatography is standard for isolating the final product.
Q. How is structural characterization of this compound performed?
- Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and stereochemistry. For example, hydroxyl protons (~δ 4.5–5.5 ppm) and benzodioxole protons (δ 5.9–6.1 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI-HRMS for exact mass matching).
- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm) and hydroxyl (O–H, ~3200–3500 cm) functional groups.
Q. What preliminary biological assays are used to evaluate its activity?
- Answer :
- Enzyme Inhibition Assays : Screening against kinases, cytochrome P450 isoforms, or receptors (e.g., uPAR-targeted virtual screening as in ).
- In Vitro Cytotoxicity : MTT assays on cell lines (e.g., cancer or neuronal models) to assess IC.
- Antimicrobial Testing : Agar diffusion or microdilution assays for bacterial/fungal strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Answer :
- Core Modifications : Vary the benzofuran or benzodioxole substituents (e.g., halogenation, methoxy groups) to assess electronic effects. highlights substituent-dependent activity in hepatitis C virus inhibitors .
- Side-Chain Engineering : Replace the hydroxypropyl linker with alkyl/aryl groups to modulate lipophilicity and target engagement.
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like uPAR or neurogenesis-related receptors .
Q. What experimental strategies resolve contradictions in biological data across studies?
- Answer :
- Dose-Response Validation : Replicate assays with strict control of compound purity (e.g., HPLC ≥95%) and solvent effects (e.g., DMSO concentration ≤0.1%).
- Off-Target Profiling : Use proteome-wide screening (e.g., kinome arrays) to identify non-specific interactions.
- Species-Specific Models : Compare rodent vs. human cell lines to address translational discrepancies .
Q. How can in vivo efficacy be evaluated for neurogenic or anti-hyperlipidemic applications?
- Answer :
- Neurogenesis Models : Administer the compound to adult rats and quantify hippocampal neuronal proliferation via BrdU/NeuN co-staining .
- Hyperlipidemia Studies : Use high-fat diet-induced rodent models, measuring serum LDL/HDL levels and liver enzyme profiles (e.g., ALT, AST) .
- Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma analysis and blood-brain barrier penetration.
Methodological Challenges and Solutions
Q. What purification challenges arise during synthesis, and how are they addressed?
- Answer :
- Issue : Co-elution of polar intermediates during column chromatography.
- Solution : Use gradient elution (e.g., hexane/EtOAc 8:2 to 1:1) or reverse-phase HPLC for better resolution .
- Crystallization : Optimize solvent pairs (e.g., EtOH/HO) for recrystallization to enhance purity .
Q. How can metabolic instability of the benzodioxole moiety be mitigated?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
